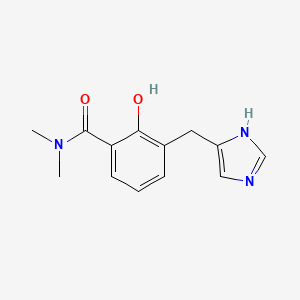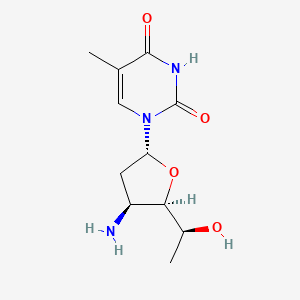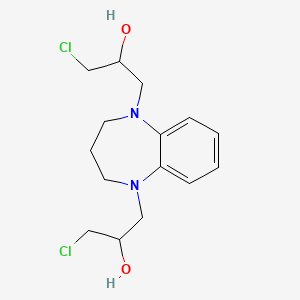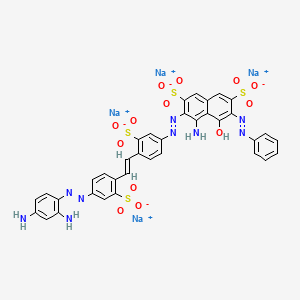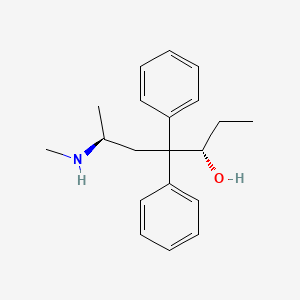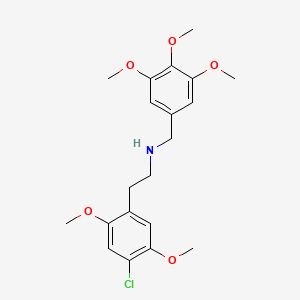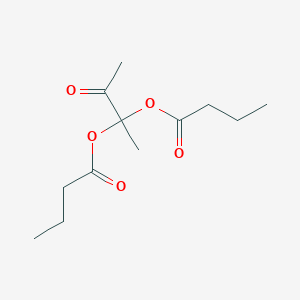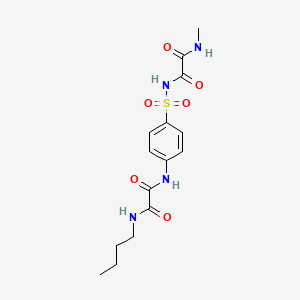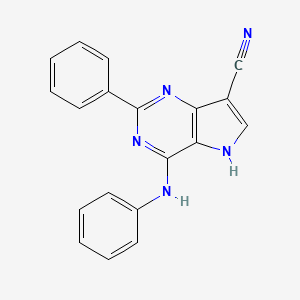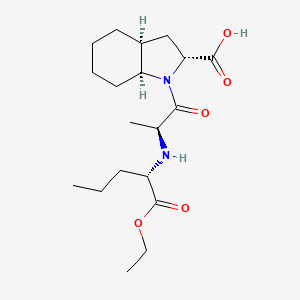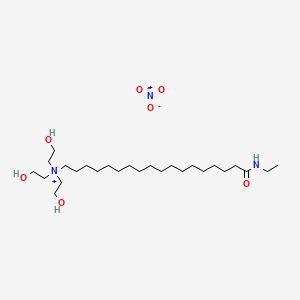
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is a complex organic compound with a long-chain structure. It is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) typically involves the reaction of octadecylamine with ethylamine and tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The nitrate salt is then formed by reacting the amine compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein binding.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes. This can facilitate the delivery of drugs or other molecules into cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- N,N-Bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium
Uniqueness
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to similar compounds.
Propriétés
Numéro CAS |
72928-19-9 |
|---|---|
Formule moléculaire |
C26H55N3O7 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
[18-(ethylamino)-18-oxooctadecyl]-tris(2-hydroxyethyl)azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-27-26(32)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
Clé InChI |
XRCFPXJONFKJIY-UHFFFAOYSA-O |
SMILES canonique |
CCNC(=O)CCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


